molecular formula C16H14F2N2O3S B4131346 N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea

N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea

Cat. No. B4131346
M. Wt: 352.4 g/mol
InChI Key: LYBNQWDBRPAQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea, also known as BDMC, is a synthetic compound with potential therapeutic applications. BDMC belongs to the family of benzodioxole derivatives, which are known for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea is not fully understood. However, it has been suggested that N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis. N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea has also been found to inhibit the activity of proteasomes, which are involved in the degradation of proteins. By inhibiting proteasomes, N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death. N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea has also been found to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix. N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea has been found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea has been extensively studied, which means that there is a lot of information available on its properties and potential therapeutic applications. However, there are also some limitations to using N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea in lab experiments. N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea has not been tested extensively in vivo, which means that its potential toxicity and side effects are not fully understood. N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea is also a relatively new compound, which means that there is still much to learn about its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea. One direction is to further investigate its mechanism of action, particularly its effects on HDACs and proteasomes. Another direction is to test N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea in vivo to determine its potential toxicity and side effects. N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea could also be tested in combination with other anticancer agents to determine its potential synergistic effects. Finally, N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea could be modified to improve its pharmacokinetic properties and increase its potency.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea has also been shown to inhibit the replication of the hepatitis B virus and the influenza virus. In addition, N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(difluoromethoxy)-4-methylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c1-9-2-4-11(13(6-9)23-15(17)18)20-16(24)19-10-3-5-12-14(7-10)22-8-21-12/h2-7,15H,8H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBNQWDBRPAQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=CC3=C(C=C2)OCO3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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